2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol
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Description
Molecular Structure Analysis
The molecular structure of “2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol” can be inferred from its name. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with bromine and fluorine substituents at the 5 and 2 positions, respectively. An ethan-1-ol group is attached to the pyridine ring .Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol involves the conversion of 5-bromo-2-fluoropyridine to 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol through a series of reactions.", "Starting Materials": [ "5-bromo-2-fluoropyridine", "Sodium hydride (NaH)", "Bromomethyl ethyl ether", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol (EtOH)", "Water (H2O)" ], "Reaction": [ "Step 1: React 5-bromo-2-fluoropyridine with NaH in anhydrous EtOH to form the corresponding pyridine anion.", "Step 2: Add bromomethyl ethyl ether to the reaction mixture and stir at room temperature for several hours to allow for the alkylation of the pyridine anion.", "Step 3: Quench the reaction with HCl to protonate the pyridine ring and form the intermediate 2-(5-bromo-2-fluoropyridin-4-yl)ethanol.", "Step 4: Convert the intermediate to the desired product by treating with NaOH in aqueous solution to deprotonate the hydroxyl group and form 2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol.", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |
CAS RN |
2624139-04-2 |
Product Name |
2-(5-bromo-2-fluoropyridin-4-yl)ethan-1-ol |
Molecular Formula |
C7H7BrFNO |
Molecular Weight |
220 |
Purity |
95 |
Origin of Product |
United States |
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